Benzyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications : A study on zinc phthalocyanine derivatives, which are closely related to thiadiazole compounds, reveals their potential use in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents Synthesis : The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for its antimicrobial properties. These compounds have shown moderate activity against pathogenic bacterial strains, indicating the potential utility of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Activity Evaluation : Research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives has been conducted to evaluate their anticancer activity. One compound in this series showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines, highlighting the potential of thiadiazole derivatives in cancer therapy (Karakuş et al., 2018).
Improved Synthesis Methods : Studies focused on improving the synthesis of thiadiazole derivatives, such as 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(z)methoxyimino acetic acide 2-benzothiazolyl thioester, are crucial for enhancing the accessibility and efficiency of producing these compounds for further research and application development (Shi Gang, 2011).
Aggregation Studies : The effects of molecular aggregation on the spectroscopic properties of thiadiazole derivatives have been explored. Such studies are significant for understanding the photophysical behavior of these compounds and their potential applications in optical materials and sensors (Matwijczuk et al., 2016).
Mechanism of Action
Target of Action
Compounds containing a thiadiazole ring have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Urea derivatives (which this compound is) are often involved in hydrogen bonding with their biological targets, which can influence the activity of the target .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Thiadiazole derivatives have been found to interfere with various biochemical pathways, including those involved in inflammation and cancer .
Result of Action
Based on the biological activities reported for related compounds, it might have antimicrobial, anti-inflammatory, or anticancer effects .
Properties
IUPAC Name |
benzyl 2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-22-8-7-16-13(21)17-14-18-19-15(25-14)24-10-12(20)23-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBZEIPOYBVZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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